molecular formula C25H33FN4O5 B1145801 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-[ CAS No. 1241995-00-5

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-[

Cat. No.: B1145801
CAS No.: 1241995-00-5
M. Wt: 488.5517232
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Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic chemotherapeutic agent belonging to the quinolone carboxylic acid derivatives. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. It is particularly effective against both Gram-negative and Gram-positive bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- typically involves multiple steps:

    Cyclopropylamine Reaction: The initial step involves the reaction of cyclopropylamine with a suitable quinoline derivative.

    Fluorination: Introduction of the fluorine atom at the 6-position of the quinoline ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Piperazine Substitution: The 4-ethyl-1-piperazinyl group is introduced through a nucleophilic substitution reaction.

    Oxidation: The final step involves the oxidation of the intermediate to form the 4-oxo group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For large-scale production.

    Purification Steps: Including crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxo derivatives.

    Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.

    Substitution: The piperazinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), various amines.

Major Products

    Oxidation Products: Various quinoline derivatives with different oxidation states.

    Reduction Products: Hydroxyquinoline derivatives.

    Substitution Products: Compounds with different substituents on the piperazine ring.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various quinoline derivatives with potential pharmaceutical applications.

Biology

    Antibacterial Research: Studied for its efficacy against a wide range of bacterial pathogens.

Medicine

    Antibacterial Agent: Used in the treatment of bacterial infections in both human and veterinary medicine.

Industry

    Pharmaceutical Manufacturing: Employed in the production of antibacterial drugs.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the A and B subunits of DNA gyrase and topoisomerase IV.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone with a similar structure but different substituents.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Norfloxacin: A quinolone with a different piperazine substituent.

Uniqueness

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is unique due to its specific substituents, which confer distinct pharmacokinetic properties and antibacterial spectrum. Its cyclopropyl and piperazinyl groups enhance its ability to penetrate bacterial cells and bind to target enzymes effectively.

This compound’s unique structure and broad-spectrum activity make it a valuable agent in antibacterial therapy, with ongoing research exploring its full potential in various scientific and medical fields.

Properties

CAS No.

1241995-00-5

Molecular Formula

C25H33FN4O5

Molecular Weight

488.5517232

Synonyms

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-[(3-Methoxypropyl)aMino]-2-oxoethyl ester

Origin of Product

United States

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